SBI-0640756 vs. 4EGI-1: Divergent Binding Targets and Higher Potency in eIF4F Disruption
SBI-0640756 binds directly to eIF4G1 and disrupts eIF4G1:eIF4E association, whereas the comparator 4EGI-1 binds to eIF4E to competitively inhibit eIF4E/eIF4G interaction [1]. SBI-0640756 inhibits eIF4G1 association with the eIF4F complex in UACC-903 melanoma cell lysates at a concentration of 0.75 μM in m7GTP-agarose pull-down assays . In contrast, 4EGI-1 exhibits a Kd of 25 μM for eIF4E binding , indicating a substantially lower binding affinity relative to its target. Additionally, 4EGI-1 shows an IC50 of approximately 50 μM at 72 hours in cell viability assays , while SBI-0640756 demonstrates growth inhibition of melanoma cells at concentrations of 1-5 μM .
| Evidence Dimension | Target binding affinity / functional disruption concentration |
|---|---|
| Target Compound Data | 0.75 μM (inhibits eIF4G1 association with eIF4F complex in UACC-903 cell lysates); 1-5 μM (melanoma cell growth inhibition) |
| Comparator Or Baseline | 4EGI-1: Kd = 25 μM (eIF4E binding); IC50 ≈ 50 μM (72h cell viability) |
| Quantified Difference | ~33-fold lower functional concentration for eIF4F disruption; ~10-50 fold greater cellular potency |
| Conditions | UACC-903 melanoma cell lysates (m7GTP-agarose pull-down assay) for SBI-0640756; in vitro binding assays for 4EGI-1 Kd; 72h cell viability assays for 4EGI-1 IC50 |
Why This Matters
Researchers selecting eIF4F complex disruptors must account for divergent binding targets (eIF4G1 vs. eIF4E) and substantially different potencies, which directly impact experimental design, dose selection, and interpretation of translational control mechanisms.
- [1] Feng Y, et al. SBI-0640756 Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex. Cancer Res. 2015;75(24):5211-8. View Source
